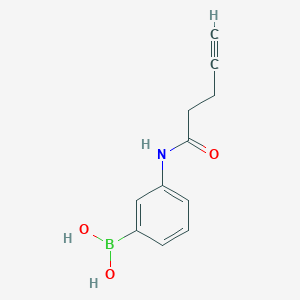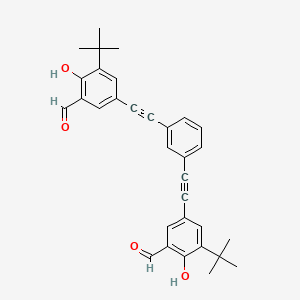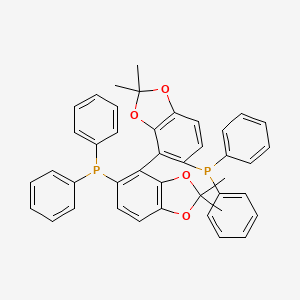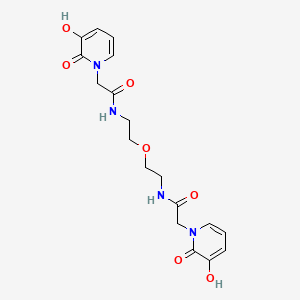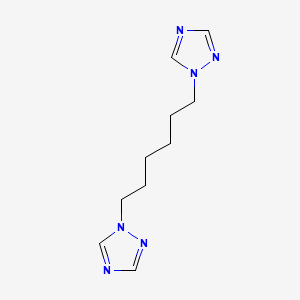
1,6-di(1H-1,2,4-triazol-1-yl)hexane
Overview
Description
1,6-di(1H-1,2,4-triazol-1-yl)hexane: is a chemical compound with the molecular formula C10H16N6 and a molecular weight of 220.27 g/mol It consists of a hexane backbone with two 1H-1,2,4-triazole rings attached at the 1 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,6-di(1H-1,2,4-triazol-1-yl)hexane can be synthesized through a multi-step process involving the reaction of hexane derivatives with 1H-1,2,4-triazole. One common method involves the use of 1,6-dibromohexane as a starting material, which reacts with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate . The reaction typically takes place in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
1,6-di(1H-1,2,4-triazol-1-yl)hexane can undergo various chemical reactions, including:
Substitution Reactions: The triazole rings can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Complexation Reactions: The triazole rings can form complexes with metal ions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or in solvents like or .
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride .
Major Products:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted triazole derivatives .
Scientific Research Applications
1,6-di(1H-1,2,4-triazol-1-yl)hexane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,6-di(1H-1,2,4-triazol-1-yl)hexane involves its interaction with molecular targets through the triazole rings. These rings can form hydrogen bonds and coordinate with metal ions, affecting various biological pathways. For example, in antimicrobial applications, the compound can disrupt microbial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
- 1,4-di(1H-1,2,4-triazol-1-yl)butane
- 1,5-di(1H-1,2,4-triazol-1-yl)pentane
- 1,3-di(1H-1,2,4-triazol-1-yl)propane
Comparison:
1,6-di(1H-1,2,4-triazol-1-yl)hexane is unique due to its longer hexane backbone, which provides greater flexibility and potential for forming complexes with metal ions. This can enhance its effectiveness in various applications compared to shorter-chain analogs .
Properties
IUPAC Name |
1-[6-(1,2,4-triazol-1-yl)hexyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6/c1(3-5-15-9-11-7-13-15)2-4-6-16-10-12-8-14-16/h7-10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGSMDPWLKEWMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCCCCCN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-(3-fluoro-4-phenylphenyl)propanoate](/img/structure/B8197450.png)
![(5R)-5-[(1S)-1,2-Dihydroxyethyl]-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2,4-dione](/img/structure/B8197456.png)
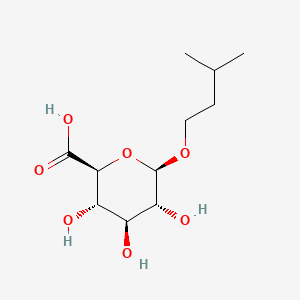
![Bn(-2)[allyl(-3)][Bn(-4)][Bn(-6)]Glc(b)-O-Ph(4-OMe)](/img/structure/B8197471.png)
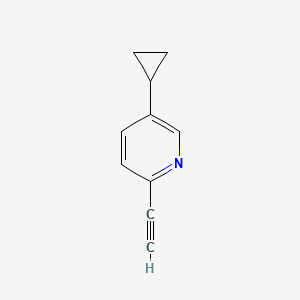
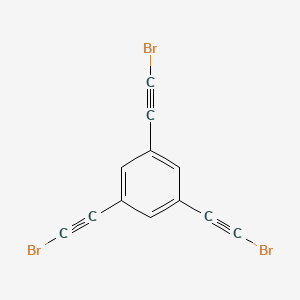
![4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dibenzaldehyde](/img/structure/B8197490.png)
![2-Chloro-4-(dibenzo[b,d]furan-1-yl)-6-phenyl-1,3,5-triazine](/img/structure/B8197491.png)
![4-[3,5-bis[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline](/img/structure/B8197500.png)
![methyl 4-[4-hydroxy-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B8197505.png)
